molecular formula C30H43N7O4 B1666975 Bibw22 BS CAS No. 137694-16-7

Bibw22 BS

Cat. No. B1666975
M. Wt: 565.7 g/mol
InChI Key: JNHIGDFEPXMPAO-COPRSSIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bibw 22 is a bifunctional modulator of P-glycoprotein and nucleoside transport;  may be useful as a modulator of combination chemotherapy involving compounds affected by multidrug resistance.

Scientific Research Applications

Modulation of Multidrug Resistance in Acute Myeloid Leukemia

The phenylpteridine derivative BIBW22BS (BIBW22) has shown potential as a modulator of multidrug resistance (MDR) in blasts of acute myeloid leukemia (AML), both in de novo and in relapsed or persistent cases. Studies have demonstrated that BIBW22 can significantly inhibit the efflux of rhodamine 123 and daunorubicin, which is a critical aspect of MDR in AML blasts. However, BIBW22's clinical potential and toxicity at effective concentrations remain to be investigated further (Schröder et al., 2005).

Binding to P-Glycoprotein in Drug-Resistant Cells

BIBW22 BS has been found to bind directly to P-glycoprotein, a significant factor in the MDR phenotype of tumor cells. It can reverse the MDR phenotype of CEM human lymphoma cells in a dose-dependent manner. Unlike other drugs, BIBW22 BS accumulates more in resistant cells rather than being effluxed, making it a potent MDR-reversing agent (Liu et al., 1996).

Inhibition of Nucleoside Transport in Multidrug Resistance

BIBW22 has also been studied for its impact on nucleoside transport inhibition, a critical factor in multidrug resistance treatment. It has been shown that its efficacy is less affected by plasma concentration compared to other MDR inhibitors. This makes BIBW22 a potentially valuable agent in multidrug resistance treatment, especially in clinical settings where serum concentrations vary (Chen et al., 1995).

Bifunctional Modulator Influencing P-glycoprotein and Nucleoside Transport

Research indicates that BIBW22 acts as a bifunctional modulator in tumor cells, influencing both P-glycoprotein associated with MDR and nucleoside transport. Its potency in reversing the MDR phenotype and enhancing the cytotoxicity of certain chemotherapeutic drugs has been highlighted, suggesting its potential in combination chemotherapy (Chen et al., 1993).

properties

CAS RN

137694-16-7

Product Name

Bibw22 BS

Molecular Formula

C30H43N7O4

Molecular Weight

565.7 g/mol

IUPAC Name

1-[[2,7-bis[(2S,6R)-2,6-dimethylmorpholin-4-yl]-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3/t19-,20+,21-,22+

InChI Key

JNHIGDFEPXMPAO-COPRSSIGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C(=NC(=N3)N4C[C@H](O[C@H](C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

SMILES

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine
BIBW 22
BIBW-22
BIBW22 BS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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